molecular formula C22H22N4O2 B2795813 1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine CAS No. 400088-77-9

1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine

Cat. No. B2795813
CAS RN: 400088-77-9
M. Wt: 374.444
InChI Key: IEUGPHVOVJEUDZ-UHFFFAOYSA-N
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Description

“1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine” is a chemical compound. The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .


Synthesis Analysis

A novel 1-benzhydryl piperazine derivative 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .


Molecular Structure Analysis

The title compound, C23H23N3O4S crystallizes in the monoclinic space group C2/c with cell parameters a = 13.1120 (9) Å, b = 21.4990 (9) Å, c = 16.655 (1) Å, β = 111.352 (2)°, Z = 8, and V = 4372.7 (4) Å . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .


Chemical Reactions Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure is stabilized by C–H···O type intermolecular hydrogen bonding interactions .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained is characterized spectroscopically and confirmed by X-ray diffraction study .

Crystal and Molecular Structure Analysis

The structure of this compound reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral . There is a large discrepancy in the bond angles around the piperazine N atoms .

Anti-Histamine Applications

The benzhydryl motif, a fundamental component present in this compound, is found in drugs which are anti-histamines .

Anti-Hypertensive Applications

The benzhydryl motif is also present in anti-hypertensive drugs .

Anti-Migraine and Anti-Allergenic Applications

Drugs containing the benzhydryl motif are used as anti-migraine and anti-allergenic agents .

Anti-Tumor Activity

Piperazines, including this compound, are reported to possess good anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors .

Industrial Applications

The piperazine ring and its derivatives are important cyclic components in the field of industry. They are used as raw materials for hardening of the epoxy resins, corrosion inhibitors, insecticides, accelerators for rubber, urethane catalysts, and anti-oxidants .

Anti-Metastatic Effects in Breast Cancer

In a study, 1-benzhydryl piperazine was employed as a novel surface recognition (CAP) group to design potent HDAC inhibitors with anti-metastatic effects in breast cancer .

properties

IUPAC Name

1-benzhydryl-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-26(28)20-11-12-21(23-17-20)24-13-15-25(16-14-24)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUGPHVOVJEUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine

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